molecular formula C15H26BCl2N3O2 B2997057 2-Piperazinopyridine-3-boronic acid, pinacol ester, DiHCl CAS No. 2096336-57-9

2-Piperazinopyridine-3-boronic acid, pinacol ester, DiHCl

Cat. No.: B2997057
CAS No.: 2096336-57-9
M. Wt: 362.1
InChI Key: JRSUYHYCYIQOQE-UHFFFAOYSA-N
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Description

2-Piperazinopyridine-3-boronic acid, pinacol ester, dihydrochloride (DiHCl) is a versatile organoboron compound with significant applications in organic synthesis, particularly in cross-coupling reactions. This compound features a boronic acid moiety, which is known for its utility in forming carbon-carbon bonds, and a piperazine ring, which enhances its reactivity and stability.

Synthetic Routes and Reaction Conditions:

  • Boronic Ester Formation: The synthesis of 2-Piperazinopyridine-3-boronic acid, pinacol ester typically involves the reaction of 2-piperazinopyridine-3-boronic acid with pinacol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

  • Dihydrochloride Formation: The dihydrochloride salt is formed by treating the boronic ester with hydrochloric acid, resulting in a crystalline product that is more stable and easier to handle.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring purity and consistency through rigorous quality control measures. Large-scale reactions are conducted in specialized reactors with precise temperature and pressure control to optimize yield and minimize by-products.

Types of Reactions:

  • Suzuki-Miyaura Cross-Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid partner to form biaryl compounds.

  • Oxidation and Reduction: The boronic acid moiety can undergo oxidation to form boronic esters or reduction to form boronic acids.

  • Substitution Reactions:

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an organic solvent (e.g., toluene or water).

  • Oxidation: Oxidizing agents such as hydrogen peroxide or Dess-Martin periodinane.

  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Nucleophiles such as amines or alcohols, and suitable solvents.

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura coupling.

  • Boronic Esters: Formed through oxidation reactions.

  • Functionalized Piperazines: Resulting from substitution reactions.

Scientific Research Applications

2-Piperazinopyridine-3-boronic acid, pinacol ester, DiHCl is extensively used in scientific research due to its versatility:

  • Chemistry: It is a key reagent in cross-coupling reactions, enabling the synthesis of complex organic molecules.

  • Biology: It is used in the development of bioactive compounds and probes for biological studies.

  • Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in drug discovery and development.

  • Industry: It is utilized in the production of materials and chemicals with specific properties.

Comparison with Similar Compounds

  • 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: Similar structure with a Boc-protected piperazine ring.

  • 2-Benzyloxypyridine-3-boronic acid pinacol ester: Contains a benzyloxy group instead of piperazine.

Uniqueness: 2-Piperazinopyridine-3-boronic acid, pinacol ester, DiHCl is unique due to its combination of a boronic acid moiety and a piperazine ring, which provides enhanced reactivity and stability compared to other boronic esters. This makes it particularly useful in cross-coupling reactions and other synthetic applications.

Properties

IUPAC Name

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BN3O2.2ClH/c1-14(2)15(3,4)21-16(20-14)12-6-5-7-18-13(12)19-10-8-17-9-11-19;;/h5-7,17H,8-11H2,1-4H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSUYHYCYIQOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)N3CCNCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26BCl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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